molecular formula C12H13BrO B13089247 3-(3-Bromophenyl)cyclohexanone

3-(3-Bromophenyl)cyclohexanone

Cat. No.: B13089247
M. Wt: 253.13 g/mol
InChI Key: HMYZMRYNPAQIBC-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)cyclohexanone is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)cyclohexanone typically involves the bromination of phenylcyclohexanone. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted phenylcyclohexanones.

Scientific Research Applications

3-(3-Bromophenyl)cyclohexanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexanone moiety play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)cyclohexanone
  • 2-(3-Bromophenyl)cyclohexanone
  • 3-(4-Bromophenyl)cyclohexanone

Uniqueness

3-(3-Bromophenyl)cyclohexanone is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties compared to its analogs.

Properties

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

3-(3-bromophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H13BrO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10H,2,4,6,8H2

InChI Key

HMYZMRYNPAQIBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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